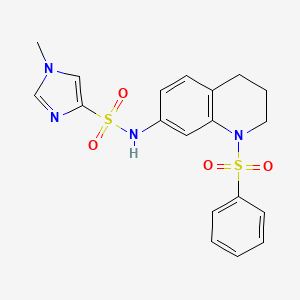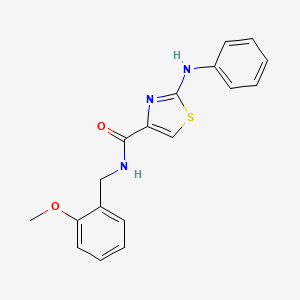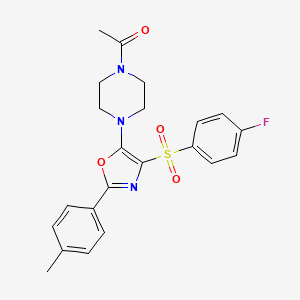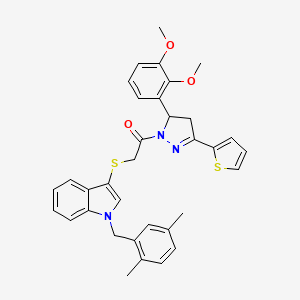
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of compounds related to 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide showcases innovative approaches in organic chemistry. For instance, the utilization of hypervalent iodine(III) sulfonate for the efficient synthesis of imidazo[2,1-α]isoquinolines highlights a method to create compounds with potential anti-inflammatory, antirhinoviral, local anesthetic, antiulcer, and non-hormonal contragestational properties (Hou et al., 2004). This method signifies a pivotal step in the synthesis of complex organic compounds, indicating a broader application of sulfonamide derivatives in medicinal chemistry.
Biological Activities and Pharmacological Potential
Research has demonstrated various biological activities and potential therapeutic applications for sulfonamide derivatives. For example, some compounds have shown significant inhibitory potency and selectivity for phenylethanolamine N-methyltransferase (PNMT), suggesting potential applications in treating conditions related to neurotransmitter regulation (Grunewald et al., 2005). Another study focusing on the synthesis and bioactivity of new hetaryl sulfonamides revealed impressive inhibition profiles against carbonic anhydrase isozymes, as well as acetylcholinesterase and butyrylcholinesterase, indicating their potential as therapeutic agents for a range of diseases (Taslimi et al., 2017).
Moreover, sulfonamide derivatives have been explored for their anticancer properties, with some compounds inducing oxidative stress and exhibiting cytotoxic effects against various cancer cell lines. This suggests their role as potential anticancer agents, contributing to the development of new therapeutic strategies (Madácsi et al., 2013).
Antimicrobial and Antifungal Activities
Compounds related to the chemical structure of interest have also been investigated for their antimicrobial and antifungal activities. A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities showed promising results, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents (Kumar & Vijayakumar, 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzimidazole and thiazole derivatives, have been reported to exhibit diverse pharmacological activities .
Mode of Action
It is known that benzimidazole and thiazole derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and cytotoxic activities .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22-13-19(20-14-22)28(24,25)21-16-10-9-15-6-5-11-23(18(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGSSPWZWQSLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)
![4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714972.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)



![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride](/img/structure/B2714987.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)